molecular formula C14H21N3O2S B2732833 N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 2034292-55-0

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No. B2732833
CAS RN: 2034292-55-0
M. Wt: 295.4
InChI Key: PXXRLUCPYCOXIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydro-2H-thiopyran ring, followed by the introduction of the 1,2,4-oxadiazole ring and the cyclopentanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-thiopyran ring is a six-membered ring containing one sulfur atom . The 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. The cyclopentanecarboxamide group consists of a five-membered cyclopentane ring attached to a carboxamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : Research has explored the synthesis of various substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds through reactions involving 1,3,4-oxadiazoline derivatives. These processes highlight the versatility of oxadiazole moieties in constructing complex heterocyclic frameworks, potentially relevant to the compound (Chau, Saegusa, & Iwakura, 1982).

  • Antibacterial Activity : Some derivatives related to the specified compound have shown promising antibacterial activities. For instance, 1,3,4-oxadiazole thioether derivatives exhibited significant inhibitory effects against bacterial strains, hinting at the potential antimicrobial applications of similar compounds (Song et al., 2017).

  • Anticancer Evaluation : Compounds featuring 1,3,4-oxadiazole structures have been synthesized and evaluated for their anticancer activities against various cancer cell lines, demonstrating the potential of such molecules in therapeutic applications (Ravinaik et al., 2021).

  • Herbicidal Activities : Studies have also investigated the herbicidal potential of 1,3,4-oxadiazoles, revealing their effectiveness against certain plant species. This suggests potential agricultural applications for compounds with similar structures (Bao, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would need to be evaluated through experimental testing .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under different conditions, and investigating its biological activity .

properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-14(11-3-1-2-4-11)15-9-12-16-13(17-19-12)10-5-7-20-8-6-10/h10-11H,1-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXRLUCPYCOXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NC(=NO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide

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